[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid [(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid
Brand Name: Vulcanchem
CAS No.: 681838-49-3
VCID: VC0493864
InChI: InChI=1S/C11H10N4O2S/c1-14-7-4-2-3-5-8(7)15-10(14)12-13-11(15)18-6-9(16)17/h2-5H,6H2,1H3,(H,16,17)
SMILES: CN1C2=CC=CC=C2N3C1=NN=C3SCC(=O)O
Molecular Formula: C11H10N4O2S
Molecular Weight: 262.29g/mol

[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

CAS No.: 681838-49-3

Main Products

VCID: VC0493864

Molecular Formula: C11H10N4O2S

Molecular Weight: 262.29g/mol

[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid - 681838-49-3

CAS No. 681838-49-3
Product Name [(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid
Molecular Formula C11H10N4O2S
Molecular Weight 262.29g/mol
IUPAC Name 2-[(4-methyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid
Standard InChI InChI=1S/C11H10N4O2S/c1-14-7-4-2-3-5-8(7)15-10(14)12-13-11(15)18-6-9(16)17/h2-5H,6H2,1H3,(H,16,17)
Standard InChIKey HPDRIBLMKYOXSW-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2N3C1=NN=C3SCC(=O)O
Canonical SMILES CN1C2=CC=CC=C2N3C1=NN=C3SCC(=O)O
PubChem Compound 712642
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator